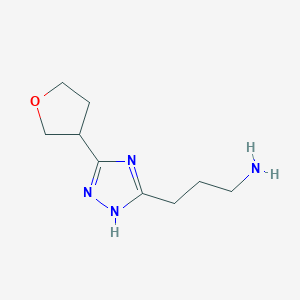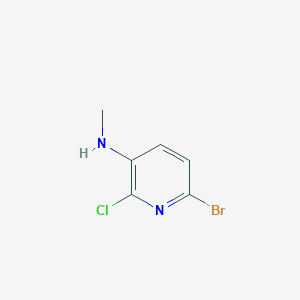
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the tetrahydroquinoline family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd position on the tetrahydroquinoline ring. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of homogeneous catalysts can enhance the efficiency of the bromination process, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution Reactions: Formation of 8-amino-2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Oxidation Reactions: Formation of 8-bromoquinoline derivatives.
Reduction Reactions: Formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity. The presence of the dimethyl groups at the 2nd position can affect the compound’s steric and electronic properties, modulating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline
Comparison: 8-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and biological properties. Compared to 8-Bromo-1,2,3,4-tetrahydroquinoline, the additional methyl groups in this compound can enhance its lipophilicity and potentially alter its biological activity. The presence of the bromine atom distinguishes it from 1,2,3,4-tetrahydroquinoline, which lacks this halogen substituent .
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
8-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
DQUABUVCBDKPSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(N1)C(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)


![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)


![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)

![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)




